molecular formula C11H11NO B8741913 Ethanone, 1-[4-(2-propynylamino)phenyl]- CAS No. 109702-67-2

Ethanone, 1-[4-(2-propynylamino)phenyl]-

Cat. No.: B8741913
CAS No.: 109702-67-2
M. Wt: 173.21 g/mol
InChI Key: BZZJKCFKKMCXJK-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(2-propynylamino)phenyl]- (systematic name: 1-[4-(prop-2-yn-1-ylamino)phenyl]ethan-1-one) is a substituted acetophenone derivative featuring a propynylamino group (-NH-CH₂-C≡CH) at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol.

Below, we compare it with similar ethanone derivatives to elucidate substituent effects.

Properties

CAS No.

109702-67-2

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-[4-(prop-2-ynylamino)phenyl]ethanone

InChI

InChI=1S/C11H11NO/c1-3-8-12-11-6-4-10(5-7-11)9(2)13/h1,4-7,12H,8H2,2H3

InChI Key

BZZJKCFKKMCXJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NCC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key ethanone derivatives and their substituents:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
Ethanone, 1-[4-(2-propynylamino)phenyl]- -NH-CH₂-C≡CH (propynylamino) C₁₁H₁₁NO 173.21 Synthetic intermediate, click chemistry Inferred
1-Phenyl-2-(phenylamino)Ethanone -NH-Ph (phenylamino) C₁₄H₁₃NO 211.26 Biological evaluation (kinase inhibition)
1-[4-(1H-imidazol-1-yl)phenyl]Ethanone -imidazol-1-yl C₁₁H₁₀N₂O 186.21 Antimicrobial chalcone precursor
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone -Cl, -N(CH₃)₂ C₁₆H₁₆ClNO 273.76 Photophysical studies
1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]Ethanone -4-methylimidazol-1-yl C₁₅H₁₄N₂O 250.29 Pharmaceutical intermediates
Key Observations:
  • Propynylamino vs. Phenylamino (): The propynylamino group introduces alkyne reactivity, enabling click chemistry, whereas phenylamino derivatives are explored for biological activity (e.g., kinase inhibition).
  • Imidazole-Substituted Analogs (): Imidazole rings enhance antimicrobial activity due to hydrogen bonding and π-π interactions. The propynylamino group may offer similar bioactivity but with distinct reactivity.
  • Chlorophenyl and Dimethylamino Derivatives (): Electron-withdrawing (-Cl) and donating (-N(CH₃)₂) groups influence electronic properties, affecting solubility and photophysical behavior.

Physical-Chemical Properties

Property Ethanone, 1-[4-(2-propynylamino)phenyl]- 1-[4-(1H-imidazol-1-yl)phenyl]Ethanone 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone
Melting Point Not reported 161–163°C (analog: ) 121.1°C
Solubility Likely polar aprotic solvents (DMF, DMSO) Soluble in ethanol, DMSO Moderate in chloroform, DMF
Reactivity Alkyne for click chemistry Base-sensitive imidazole Stable under acidic conditions

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